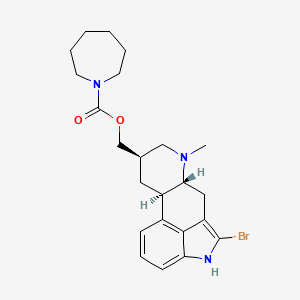
Brazergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブラゼルゴリン: は、エルゴタミン類似体である合成化合物です。 血管作用薬、交感神経遮断薬、および降圧薬として作用を示します .
準備方法
合成ルートと反応条件: ブラゼルゴリンは、インドール誘導体の臭素化、続いてキノリン構造の形成を含む一連の化学反応によって合成されます。 主要なステップには以下が含まれます。
- インドール誘導体の臭素化。
- 環化によるキノリン構造の形成。
- カルボキシル化反応によるアゼパン部分の導入 .
工業生産方法: ブラゼルゴリンの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには通常、以下が含まれます。
- 高純度の出発物質の使用。
- 副反応を最小限に抑えるための制御された反応条件。
- 再結晶やクロマトグラフィーなどの精製工程により最終製品を得る .
化学反応の分析
反応の種類: ブラゼルゴリンは、以下を含むさまざまな化学反応を起こします。
酸化: ブラゼルゴリンは、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、ブラゼルゴリンをその還元形に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
科学研究への応用
ブラゼルゴリンは、以下を含む幅広い科学研究への応用を持っています。
化学: エルゴタミン類似体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 血管平滑筋細胞への影響と血流調節における潜在的な役割について調査されています。
医学: 男性の勃起不全やその他の血管関連疾患の治療における潜在的な使用が検討されています。
科学的研究の応用
Neurological Applications
Brazergoline has been primarily studied for its effects on neurological disorders, particularly Parkinson’s disease and other movement disorders. As a dopamine agonist, it mimics the action of dopamine in the brain, which is crucial for motor control.
- Parkinson’s Disease : Clinical studies have demonstrated that this compound can improve motor function and reduce symptoms associated with Parkinson's disease. Its efficacy is attributed to its ability to stimulate dopamine receptors, thereby enhancing dopaminergic activity in the brain .
- Restless Legs Syndrome (RLS) : Research indicates that this compound may also be effective in treating RLS, a condition characterized by an uncontrollable urge to move the legs. Studies have shown significant improvements in symptoms among patients treated with this compound compared to placebo .
Oncological Applications
This compound's role extends into oncology, particularly concerning tumors that express dopamine receptors.
- Neuroendocrine Tumors : Some studies suggest that this compound may inhibit the growth of neuroendocrine tumors by modulating dopamine receptor activity. This effect is particularly relevant in tumors that are sensitive to dopaminergic signaling .
- Breast Cancer : Preliminary research has indicated that this compound may have anti-tumoral effects in breast cancer models, potentially through mechanisms involving apoptosis and cell cycle regulation .
Sports Medicine and Anti-Doping Research
Given its classification as a doping agent by the World Anti-Doping Agency (WADA), this compound's use in sports medicine is significant.
- Performance Enhancement : Due to its dopaminergic properties, this compound has been investigated for its potential to enhance athletic performance. Studies funded by WADA focus on understanding how compounds like this compound can affect physical performance and recovery .
- Detection Methods : Research is ongoing to develop reliable detection methods for this compound and similar substances in athletes. This includes optimizing analytical tools for identifying doping substances through advanced pharmacological studies .
Case Studies and Research Findings
作用機序
ブラゼルゴリンは、いくつかの機序を通じてその効果を発揮します。
血管作用薬: 血管平滑筋細胞に作用して血管拡張を引き起こし、血流を改善します。
交感神経遮断薬: 交感神経系を阻害し、血圧を低下させます。
分子標的と経路: ブラゼルゴリンは、血管調節に関与するアドレナリン受容体やその他の分子経路を標的にします。 これらの受容体の活性を調節して、治療効果を達成します .
類似化合物との比較
ブラゼルゴリンは、他のエルゴタミン類似体と似ていますが、それを際立たせる独自の特性があります。
エルゴタミン: 両方の化合物は血管作用特性を持っていますが、ブラゼルゴリンは異なる作用機序と分子構造を持っています。
ジヒドロエルゴタミン: 血管拡張効果は似ていますが、ブラゼルゴリンは異なる化学構造と薬理学的プロファイルを持っています。
類似化合物のリスト:
- エルゴタミン
- ジヒドロエルゴタミン
- メチセルジド
ブラゼルゴリンのユニークさは、血管作用、交感神経遮断、降圧特性を組み合わせたところにあり、研究や潜在的な治療用途にとって貴重な化合物となっています .
生物活性
Brazergoline, an analog of ergotamine, is primarily recognized for its vasoactive properties and its role as a phosphodiesterase type 5 (PDE5) inhibitor. Its biological activity has garnered attention in various medical fields, particularly in treating sexual dysfunction and other vascular-related conditions. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.
This compound functions by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow. This mechanism is crucial in the treatment of erectile dysfunction and other conditions where improved vascular function is beneficial.
Key Mechanisms:
- Inhibition of PDE5 : Increases cGMP levels.
- Vasodilation : Enhances blood flow to various tissues.
- Neurotransmitter Modulation : Affects neurotransmitter release associated with sexual arousal.
Therapeutic Applications
This compound has been studied for its potential in treating several medical conditions:
- Erectile Dysfunction : Its primary application is in managing male erectile dysfunction (MED), where it enhances blood flow to the penis.
- Female Sexual Dysfunction : It shows promise in treating female sexual arousal disorders.
- Cardiovascular Conditions : Due to its vasodilatory effects, it may be beneficial in managing hypertension and related vascular disorders.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
- Erectile Dysfunction : A study demonstrated significant improvements in erectile function scores among men treated with this compound compared to placebo controls. The results indicated a marked increase in patient satisfaction and overall quality of life.
- Female Sexual Dysfunction : Research involving female patients with hypoactive sexual desire disorder showed that this compound led to increased sexual desire and satisfaction, highlighting its potential as a treatment option for women.
- Hypertension Management : Clinical trials suggested that this compound could reduce systolic and diastolic blood pressure in patients with mild to moderate hypertension, showcasing its broader cardiovascular benefits.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other PDE5 inhibitors based on various studies:
| Compound | Indication | Efficacy Rating | Side Effects |
|---|---|---|---|
| This compound | Erectile Dysfunction | High | Mild headaches |
| Sildenafil | Erectile Dysfunction | High | Headaches, flushing |
| Tadalafil | Erectile Dysfunction | Moderate | Back pain, flushing |
| Avanafil | Erectile Dysfunction | Moderate | Flushing, nasal congestion |
特性
CAS番号 |
60019-20-7 |
|---|---|
分子式 |
C23H30BrN3O2 |
分子量 |
460.4 g/mol |
IUPAC名 |
[(6aR,9R,10aR)-5-bromo-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl azepane-1-carboxylate |
InChI |
InChI=1S/C23H30BrN3O2/c1-26-13-15(14-29-23(28)27-9-4-2-3-5-10-27)11-17-16-7-6-8-19-21(16)18(12-20(17)26)22(24)25-19/h6-8,15,17,20,25H,2-5,9-14H2,1H3/t15-,17-,20-/m1/s1 |
InChIキー |
MMPCMJGFURZYOY-WRWLIDTKSA-N |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5 |
異性体SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5 |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















